Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate
CAS No.: 191226-98-9
VCID: VC0017376
Molecular Formula: C25H35N3O7S
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate - 191226-98-9](/images/no_structure.jpg)
Description | "Tert-butyl carbamate" is a chemical compound with the molecular formula . It is also known as tert-Butoxycarbonylamine or BOC-NH2 . This compound has a molecular weight of 117.1463 g/mol . It typically appears as white to slightly yellow needles . Notable physical properties of tert-butyl carbamate include a melting point of 105-108 °C and a boiling point of 196.0±9.0 °C at 760 mmHg . It has a density of around 1.0±0.1 g/cm3 . The compound is soluble in methylene chloride, chloroform, and alcohols, but only slightly soluble in petroleum ether and water . For safe storage, it should be sealed and kept in a dry room . A similar compound is carbamic acid, 1,1-dimethylethyl ester . Research assistants may find such chemical information helpful in their work, which often requires strong research skills, knowledge of methodologies, and the ability to work independently . Experienced research assistants typically possess expertise in data analysis, project management, and collaboration on scientific studies . |
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CAS No. | 191226-98-9 |
Product Name | Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate |
Molecular Formula | C25H35N3O7S |
Molecular Weight | 521.6 g/mol |
IUPAC Name | tert-butyl N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m0/s1 |
Standard InChIKey | CQGKCZKCWMWXQP-XZOQPEGZSA-N |
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms | N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]-carbamic Acid 1,1-Dimethylethyl Ester; |
PubChem Compound | 10279676 |
Last Modified | Sep 14 2023 |
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